molecular formula C13H16N2O2 B6993812 Hept-6-ynyl 6-methylpyridazine-3-carboxylate

Hept-6-ynyl 6-methylpyridazine-3-carboxylate

Cat. No.: B6993812
M. Wt: 232.28 g/mol
InChI Key: IGUDAIVNBODWJT-UHFFFAOYSA-N
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Description

Hept-6-ynyl 6-methylpyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyridazine ring substituted with a hept-6-ynyl group and a 6-methyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Properties

IUPAC Name

hept-6-ynyl 6-methylpyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-4-5-6-7-10-17-13(16)12-9-8-11(2)14-15-12/h1,8-9H,4-7,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUDAIVNBODWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C(=O)OCCCCCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hept-6-ynyl 6-methylpyridazine-3-carboxylate typically involves the reaction of 6-methylpyridazine-3-carboxylic acid with hept-6-yne in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Hept-6-ynyl 6-methylpyridazine-3-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hept-6-ynyl 6-methylpyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Hept-6-ynyl 6-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridazine-3-carboxylic acid: A precursor in the synthesis of Hept-6-ynyl 6-methylpyridazine-3-carboxylate.

    Pyridazine N-oxides: Oxidized derivatives with different biological activities.

    Dihydropyridazine derivatives: Reduced forms with distinct chemical properties.

Uniqueness

This compound is unique due to its hept-6-ynyl substitution, which imparts specific chemical and biological properties. This substitution enhances its potential as a versatile building block in synthetic chemistry and its applicability in various scientific research fields .

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